

A Comparative Guide to Nickel Analysis: Dimethylglyoxime Method vs. ICP-OES

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Compound of Interest

Compound Name: *Nickel dimethylglyoxime*

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The accurate quantification of nickel is critical across various scientific disciplines, from ensuring the purity of pharmaceutical products to monitoring environmental safety. Two prevalent analytical techniques for nickel determination are the classic colorimetric method using dimethylglyoxime (DMG) and the modern spectroscopic technique of Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES). This guide provides a comprehensive, data-driven comparison of these two methods to aid researchers in selecting the most appropriate technique for their specific analytical needs.

At a Glance: Performance Comparison

The selection of an analytical method hinges on a variety of factors including the required sensitivity, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the dimethylglyoxime spectrophotometric method and ICP-OES for the determination of nickel.

Performance Metric	Dimethylglyoxime (DMG) Spectrophotometric Method	Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
Limit of Detection (LOD)	6.3 - 20.0 µg/L[1]	0.3 - 5.0 µg/L[2]
Limit of Quantification (LOQ)	21.1 - 60.0 µg/L[1]	Typically ~3x LOD (~1 - 15 µg/L)
Accuracy (Recovery)	Good (e.g., 73.04 ± 0.08% found vs. 73.10% certified)[3]	Excellent (recoveries typically within ±10%)[4]
Precision (RSD)	< 2%[5]	< 1.5%[6]
Linearity (R ²)	> 0.99[7]	> 0.9999[8]
Working Range	Narrower (typically in the ppm range)	Wider (from µg/L to high ppm levels)
Selectivity	Highly selective for nickel, but can have interferences	Prone to spectral interferences, but can be corrected
Throughput	Lower, manual sample preparation	Higher, suitable for automation
Cost per Sample	Lower	Higher
Instrumentation Cost	Low	High

Principles of a Classic and a Modern Technique

The dimethylglyoxime method is a colorimetric technique based on the reaction of nickel ions with dimethylglyoxime in an alkaline solution in the presence of an oxidizing agent to form a stable, soluble red-orange nickel-DMG complex.[7] The intensity of the color, which is directly proportional to the nickel concentration, is then measured using a spectrophotometer at approximately 445 nm.[7][9]

ICP-OES, on the other hand, is an atomic emission spectroscopic method. A liquid sample is introduced into a high-temperature argon plasma, which desolvates, atomizes, and excites the nickel atoms and ions. As these excited species relax to a lower energy state, they emit light at

characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of nickel in the sample.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for both the dimethylglyoxime spectrophotometric method and ICP-OES for nickel analysis.

Dimethylglyoxime Spectrophotometric Method

This protocol outlines the steps for the quantitative determination of nickel using dimethylglyoxime.

1. Reagent Preparation:

- **Standard Nickel Solution (10 ppm):** Prepare by dissolving a known amount of a primary standard nickel salt (e.g., ammonium nickel(II) sulfate hexahydrate) in deionized water.
- **Dimethylglyoxime Solution (1% w/v):** Dissolve 1 g of dimethylglyoxime in 100 mL of ethanol.
- **Oxidizing Agent:** A saturated solution of bromine water or a freshly prepared solution of an oxidizing agent like potassium persulfate.
- **Ammonia Solution:** To make the solution alkaline for color development.

2. Calibration Curve Preparation:

- Prepare a series of standard solutions with known nickel concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 ppm) by diluting the 10 ppm standard nickel solution.
- To each standard solution, add the oxidizing agent, followed by the dimethylglyoxime solution.
- Make the solution alkaline with the ammonia solution to develop the red-orange color.
- Dilute to a final volume with deionized water and allow the color to stabilize.

3. Sample Preparation:

- Accurately weigh or pipette the sample containing an unknown amount of nickel.
- If the sample is solid, perform an appropriate acid digestion to bring the nickel into solution.
- Dilute the sample solution to fall within the range of the calibration curve.
- Treat the sample solution in the same manner as the standard solutions (addition of oxidizing agent, DMG, and ammonia).

4. Measurement:

- Set the spectrophotometer to a wavelength of approximately 445 nm.
- Use a reagent blank to zero the instrument.
- Measure the absorbance of each standard solution and the prepared sample solution.
- Plot a calibration curve of absorbance versus nickel concentration for the standard solutions.
- Determine the concentration of nickel in the sample by interpolating its absorbance on the calibration curve.

ICP-OES Method

This protocol provides a general procedure for the analysis of nickel using ICP-OES.

1. Reagent Preparation:

- **Standard Stock Solution** (e.g., 1000 ppm Ni): Commercially available certified standard solution.
- **Calibration Standards**: Prepare a series of calibration standards by diluting the stock solution with a suitable matrix (e.g., 2% nitric acid). The concentration range should bracket the expected sample concentrations.
- **Internal Standard** (optional but recommended): A solution of an element not present in the samples (e.g., Yttrium or Scandium) can be used to correct for matrix effects and instrument

drift.

2. Instrument Setup and Optimization:

- Warm up the ICP-OES instrument according to the manufacturer's instructions.
- Optimize instrument parameters such as plasma power, nebulizer gas flow rate, and viewing height to achieve maximum signal intensity and stability for nickel.
- Select an appropriate emission line for nickel that is free from spectral interferences from other elements present in the sample matrix. A common wavelength for nickel is 231.604 nm.

3. Sample Preparation:

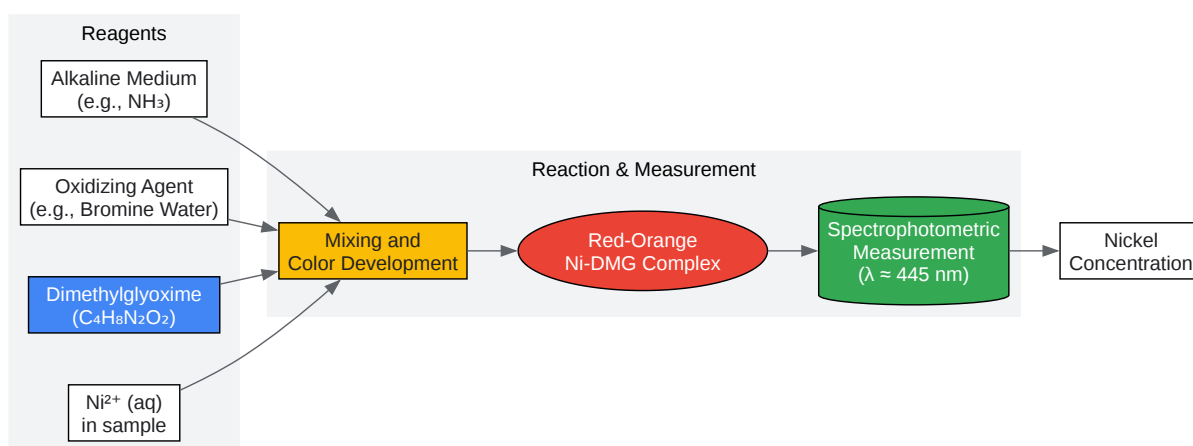
- For liquid samples, acidification with nitric acid to a final concentration of 2% is often sufficient.
- For solid samples, a microwave-assisted acid digestion is typically employed to bring the nickel into a clear solution.
- Filter and dilute the digested samples to a suitable concentration for analysis and to minimize matrix effects.

4. Measurement:

- Calibrate the instrument using the prepared calibration standards. A linear regression of the calibration data should yield a correlation coefficient (R^2) of ≥ 0.999 .
- Analyze a calibration blank and a quality control standard to verify the calibration.
- Aspirate the prepared samples into the ICP-OES and record the emission intensity for nickel.
- The instrument software will automatically calculate the concentration of nickel in the samples based on the calibration curve.

Visualizing the Workflow: The Dimethylglyoxime Reaction

The following diagram illustrates the chemical reaction and workflow for the determination of nickel using the dimethylglyoxime method.



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Caption: Workflow for the spectrophotometric determination of nickel using the dimethylglyoxime method.

Conclusion

Both the dimethylglyoxime spectrophotometric method and ICP-OES are valuable techniques for the determination of nickel. The choice between the two is dictated by the specific requirements of the analysis.

The dimethylglyoxime method is a cost-effective and highly selective technique that is well-suited for laboratories with limited budgets or for applications where high throughput is not a primary concern. Its simplicity makes it an excellent tool for teaching and for routine quality control of samples with relatively high nickel concentrations.

ICP-OES offers superior sensitivity, a wider linear dynamic range, and higher throughput, making it the method of choice for trace-level quantification, analysis of complex matrices, and in regulated environments where high precision and accuracy are paramount. While the initial investment in instrumentation is significantly higher, the long-term benefits of speed, automation, and multi-element capability often justify the cost for research, industrial, and environmental laboratories.

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